molecular formula C18H27BN2O4 B1528953 Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 1111638-14-2

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No. B1528953
M. Wt: 346.2 g/mol
InChI Key: LUBBFUFCFDJHKZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a chemical compound with the empirical formula C16H28BNO4 . It has a molecular weight of 309.21 .


Molecular Structure Analysis

The structure of this compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .


Physical And Chemical Properties Analysis

This compound is a solid with an assay of 95% . The SMILES string representation of this compound is O=C (OC © ©C)N1CCC=C (B2OC © ©C © ©O2)C1 .

Scientific Research Applications

Synthesis and Crystal Structure Study

  • Field : Chemistry
  • Application Summary : This compound is a significant intermediate of 1H-indazole derivatives . It can be synthesized through two substitution reactions .
  • Methods of Application : The structure of this compound was characterized by means of FTIR, 1H and 13C NMR spectroscopy, and MS, and the single crystal was ascertained via X-ray diffraction (XRD) .
  • Results : The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .

Intermediate in Biologically Active Compounds

  • Field : Biochemistry
  • Application Summary : This compound is an important intermediate in many biologically active compounds such as crizotinib .
  • Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
  • Results : The successful synthesis of this compound provides a pathway for the production of biologically active compounds .

Synthesis of Pyrazol Derivatives

  • Field : Organic Chemistry
  • Application Summary : This compound can be used in the synthesis of pyrazol derivatives .
  • Methods of Application : The compound can be obtained from tert-Butyl 4- ((methylsulfonyl)oxy)piperidine-1-carboxylate .
  • Results : The successful synthesis of pyrazol derivatives expands the range of compounds that can be produced using this intermediate .

Synthesis of 1H-Indazole Derivatives

  • Field : Organic Chemistry
  • Application Summary : This compound is a significant intermediate of 1H-indazole derivatives . It can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .
  • Methods of Application : The compound is acquired through two substitution reactions .
  • Results : The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .

Synthesis of Biologically Active Compounds

  • Field : Biochemistry
  • Application Summary : This compound is an important intermediate in many biologically active compounds such as crizotinib .
  • Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
  • Results : The successful synthesis of this compound provides a pathway for the production of biologically active compounds .

Safety And Hazards

This compound is classified as a combustible solid . The flash point is not applicable . More detailed safety and hazard information was not found in the search results.

Future Directions

As a significant intermediate of 1H-indazole derivatives, this compound can be further modified to exploit the derivation of the indazole structure type . It is also a significant intermediate in many biologically active compounds . Therefore, it may have potential applications in the fields of medicine, pesticides, functional materials, and chemical engineering .

properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O4/c1-16(2,3)23-15(22)21-9-8-12-10-13(11-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h10-11H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBBFUFCFDJHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726136
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

CAS RN

1111638-14-2
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 5
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

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